{3-[(Dimethylamino)methyl]-2-methylphenyl}(phenyl)methanol
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Overview
Description
{3-[(Dimethylamino)methyl]-2-methylphenyl}(phenyl)methanol is an organic compound with a complex structure that includes a dimethylamino group, a methyl group, and a phenyl group attached to a methanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Dimethylamino)methyl]-2-methylphenyl}(phenyl)methanol typically involves the reaction of 3-(dimethylaminomethyl)-2-methylphenyl with phenylmethanol under controlled conditions. One common method involves the use of Grignard reagents, where the phenylmethanol is reacted with a Grignard reagent derived from the 3-(dimethylaminomethyl)-2-methylphenyl compound .
Industrial Production Methods
Industrial production of this compound may involve the alkylation of aniline with methanol in the presence of an acid catalyst . This method is scalable and can produce the compound in large quantities suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
{3-[(Dimethylamino)methyl]-2-methylphenyl}(phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium (VI) reagents and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products
The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
{3-[(Dimethylamino)methyl]-2-methylphenyl}(phenyl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which {3-[(Dimethylamino)methyl]-2-methylphenyl}(phenyl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Dimethylamine: A simpler compound with a similar dimethylamino group.
Phenylmethanol: Shares the phenyl and methanol components but lacks the dimethylamino and methyl groups.
Dimethylaniline: Contains a dimethylamino group attached to an aniline structure.
Uniqueness
{3-[(Dimethylamino)methyl]-2-methylphenyl}(phenyl)methanol is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes.
Properties
CAS No. |
93723-12-7 |
---|---|
Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
[3-[(dimethylamino)methyl]-2-methylphenyl]-phenylmethanol |
InChI |
InChI=1S/C17H21NO/c1-13-15(12-18(2)3)10-7-11-16(13)17(19)14-8-5-4-6-9-14/h4-11,17,19H,12H2,1-3H3 |
InChI Key |
CMRARKZUTRFMBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C(C2=CC=CC=C2)O)CN(C)C |
Origin of Product |
United States |
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